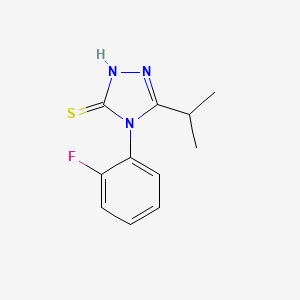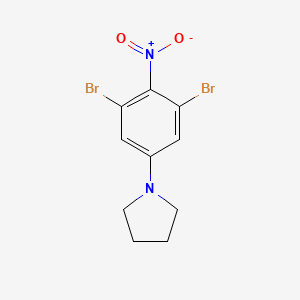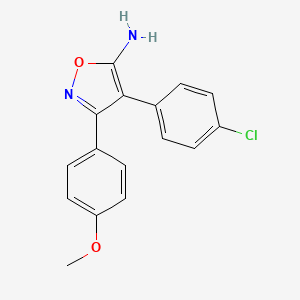
4,5-bis(4-methoxyphenyl)-1-phenyl-1H-imidazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5-BIS(4-METHOXYPHENYL)-1-PHENYL-1H-IMIDAZOL-2-YLHYDROSULFIDE: is a complex organic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered aromatic heterocycles containing two nitrogen atoms. This compound is characterized by the presence of methoxyphenyl and phenyl groups attached to the imidazole ring, along with a hydrosulfide group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-BIS(4-METHOXYPHENYL)-1-PHENYL-1H-IMIDAZOL-2-YLHYDROSULFIDE typically involves a multi-step process. One common method includes the condensation of 4,4’-dimethoxybenzil with substituted aldehydes and ammonium acetate under microwave irradiation . This method is advantageous due to its simplicity, shorter reaction times, and higher yields.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave irradiation and solvent-free conditions can be scaled up to produce the compound efficiently. Additionally, the use of catalysts and optimized reaction conditions can further enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4,5-BIS(4-METHOXYPHENYL)-1-PHENYL-1H-IMIDAZOL-2-YLHYDROSULFIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the hydrosulfide group to a thiol or further to a sulfide.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4,5-BIS(4-METHOXYPHENYL)-1-PHENYL-1H-IMIDAZOL-2-YLHYDROSULFIDE is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential in biological research due to its ability to interact with various biomolecules. It can be used as a probe to study enzyme activities and protein interactions.
Medicine: In medicinal research, this compound is investigated for its potential therapeutic properties. Imidazole derivatives are known for their antimicrobial, antifungal, and anticancer activities . The presence of methoxyphenyl and phenyl groups may enhance these properties, making it a candidate for drug development.
Industry: In the industrial sector, 4,5-BIS(4-METHOXYPHENYL)-1-PHENYL-1H-IMIDAZOL-2-YLHYDROSULFIDE can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 4,5-BIS(4-METHOXYPHENYL)-1-PHENYL-1H-IMIDAZOL-2-YLHYDROSULFIDE involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity. This interaction is facilitated by the presence of the imidazole ring, which can form hydrogen bonds and coordinate with metal ions. The methoxyphenyl and phenyl groups may enhance the binding affinity and specificity of the compound.
Comparison with Similar Compounds
4,5-BIS(4-METHOXYPHENYL)-1,3-DIHYDRO-2H-IMIDAZOL-2-ONE: This compound shares a similar imidazole core but differs in the presence of a dihydro group instead of a hydrosulfide group.
4,5-BIS(4-METHOXYPHENYL)-2-THIOPHEN-2-YL-1H-IMIDAZOLE:
Uniqueness: The uniqueness of 4,5-BIS(4-METHOXYPHENYL)-1-PHENYL-1H-IMIDAZOL-2-YLHYDROSULFIDE lies in its specific combination of functional groups. The presence of both methoxyphenyl and phenyl groups, along with the hydrosulfide group, provides a distinct set of chemical properties that can be exploited in various research and industrial applications.
Properties
Molecular Formula |
C23H20N2O2S |
|---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
4,5-bis(4-methoxyphenyl)-3-phenyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C23H20N2O2S/c1-26-19-12-8-16(9-13-19)21-22(17-10-14-20(27-2)15-11-17)25(23(28)24-21)18-6-4-3-5-7-18/h3-15H,1-2H3,(H,24,28) |
InChI Key |
PAGACXSBRKMNKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N(C(=S)N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3-methyl-1-(1-methyl-1H-1,3-benzimidazol-2-YL)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-B]pyridin-6-one](/img/structure/B11051944.png)
![3,3'-(4,8-dioxodihydro-1H,5H-2,3a,4a,6,7a,8a-hexaazacyclopenta[def]fluorene-2,6(3H,7H)-diyl)dipropanoic acid](/img/structure/B11051952.png)


![5-(4-chlorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11051975.png)
![2-[2-(4-fluorophenyl)ethyl]-2,3-dihydro-4H-1,3-benzoxazin-4-one](/img/structure/B11051978.png)
![2-[(4-fluorophenyl)amino]-4-(methoxymethyl)-6-methyl-5-(1H-pyrrol-1-yl)pyridine-3-carbonitrile](/img/structure/B11051984.png)
![3-(4-Chlorophenyl)-6-(2,4-dichlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11051994.png)
![3-(2,3-difluorophenyl)-6-(5-methyl-1H-pyrazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11052004.png)
![2-[3-(3-nitrophenyl)-1H-1,2,4-triazol-5-yl]ethanamine](/img/structure/B11052010.png)




